6-Amino-3-methyluracil
CAS No.: 21236-97-5
Cat. No.: VC20769488
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21236-97-5 |
---|---|
Molecular Formula | C5H7N3O2 |
Molecular Weight | 141.13 g/mol |
IUPAC Name | 6-amino-3-methyl-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10) |
Standard InChI Key | JGAVPFNFAUWIJY-UHFFFAOYSA-N |
SMILES | CN1C(=O)C=C(NC1=O)N |
Canonical SMILES | CN1C(=O)C=C(NC1=O)N |
Introduction
Physical and Chemical Properties
Chemical Identity and Structure
6-Amino-3-methyluracil is formally known by its IUPAC name 6-amino-3-methyl-1H-pyrimidine-2,4-dione. The compound has several synonyms including 3-Methyl-6-aminouracil, 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione, and 6-amino-3-methyldihydropyrimidine-2,4(1H,3H)-dione .
The molecular formula of this compound is C5H7N3O2, corresponding to a molecular weight of 141.13 g/mol. The chemical structure consists of a pyrimidine ring with carbonyl groups at positions 2 and 4, an amino group at position 6, and a methyl substituent at position 3 .
Physical Properties
The physical properties of 6-Amino-3-methyluracil determine its behavior in various experimental and industrial settings. These properties are summarized in the following table:
Table 1. Physical Properties of 6-Amino-3-methyluracil
Property | Value | Source |
---|---|---|
Molecular Weight | 141.13 g/mol | |
Melting Point | 350-352°C | |
Physical State | Solid | |
Recommended Storage | Refrigerator | |
HS Code | 2933599090 |
The notably high melting point (350-352°C) suggests strong intermolecular forces within the crystal structure, likely due to extensive hydrogen bonding capabilities provided by the amino, carbonyl, and imino groups present in the molecule .
Chemical Reactivity
The chemical reactivity of 6-Amino-3-methyluracil is primarily influenced by its functional groups. The amino group at position 6 is particularly reactive and can undergo various transformations including:
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Nitrosation reactions to form 6-Amino-5-nitroso-3-methyluracil
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Acylation reactions
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Substitution reactions
The presence of the pyrimidine ring with its two carbonyl groups also contributes to the compound's reactivity profile, enabling it to participate in various organic synthesis pathways .
Synthesis and Preparation
Nitrosation Reaction
One well-documented reaction is the conversion of 6-Amino-3-methyluracil to 6-Amino-5-nitroso-3-methyluracil through a nitrosation reaction. This reaction has been studied and reported in scientific literature with the following conditions:
Table 2. Reaction Conditions for Nitrosation of 6-Amino-3-methyluracil
Reagents | Conditions | Yield | Reference |
---|---|---|---|
Sodium acetate, acetic acid, sodium nitrite | 100°C for 0.5 hours | 95% | Roehrkasten et al., 1997 |
This high-yield transformation demonstrates the synthetic utility of 6-Amino-3-methyluracil as a building block for more complex molecular structures .
Relationship to Caffeine Metabolism
Metabolic Pathways
Research indicates that compounds structurally related to 6-Amino-3-methyluracil play significant roles in caffeine metabolism. Specifically, 5-Acetylamino-6-amino-3-methyluracil (AAMU) is identified as one of caffeine's major metabolites .
The analysis of caffeine and its metabolites, including derivatives of 6-Amino-3-methyluracil, is valuable for several applications:
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Assessment of caffeine exposure
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Kinetic and metabolism studies
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In vivo estimation of drug metabolizing enzyme activity in humans and animals
Enzyme Activity Assessment
Urinary caffeine metabolite ratios involving compounds related to 6-Amino-3-methyluracil are used to assess the activity of several important enzymes involved in xenobiotic metabolism:
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Cytochrome P450 1A2 (CYP1A2)
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Xanthine oxidase
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N-acetyltransferase 2 (NAT2)
These enzymes play crucial roles in the activation or detoxification of various xenobiotic compounds, including potential carcinogens. Investigating the activity of these enzymes has clinical relevance for evaluating individual differences in drug metabolism and assessing the risk of developing specific exposure-related diseases .
Research Applications
Scientific Literature
6-Amino-3-methyluracil has been utilized in various research contexts, as evidenced by its appearance in multiple scientific publications. According to the search results, the compound has been referenced in several journals:
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Bioorganic and Medicinal Chemistry (vol. 18, #5, p. 2001-2009)
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Zeitschrift fur Naturforschung - Section B Journal of Chemical Sciences (1997, vol. 52, #12, p. 1526-1532)
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Tetrahedron Letters (1991, vol. 32, #45, p. 6539-6540)
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Chemische Berichte (vol. 90, p. 2272, 2275)
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Liebigs Annalen der Chemie (p. 1101-1106)
This broad range of citations across different decades and journals demonstrates the compound's enduring relevance in chemical and biochemical research.
Pharmaceutical Applications
As a pharmaceutical intermediate, 6-Amino-3-methyluracil serves as a building block for the synthesis of various bioactive compounds. Its relationship to caffeine metabolism pathways also suggests potential applications in:
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Pharmacokinetic studies
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Drug metabolism research
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Development of analytical methods for metabolite detection
The continuing interest in this compound within scientific literature underscores its value in advancing both fundamental chemical understanding and applied pharmaceutical research.
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